molecular formula C19H17N3O5 B3300630 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide CAS No. 903269-61-4

2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide

Cat. No. B3300630
CAS RN: 903269-61-4
M. Wt: 367.4 g/mol
InChI Key: VYPGJRXDHTVMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that plays a critical role in regulating intracellular pH and cell volume.

Scientific Research Applications

2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells. 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In addition, 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide is a potent inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that plays a critical role in regulating intracellular pH and cell volume. NHE is involved in the regulation of various cellular processes such as cell proliferation, migration, and apoptosis. 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide inhibits NHE by binding to the extracellular domain of the protein, thereby preventing the exchange of Na+ and H+ ions across the cell membrane. This leads to a decrease in intracellular pH and cell volume, which can have various effects on cellular processes.
Biochemical and Physiological Effects
2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting cell migration and invasion. 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has several advantages for lab experiments. It is a potent and specific inhibitor of NHE, which makes it a useful tool for studying the role of NHE in various cellular processes. 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide is also relatively easy to synthesize and has good stability in solution. However, there are also some limitations to using 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide has poor solubility in water, which can make it difficult to work with in some experimental conditions.

Future Directions

There are several future directions for research on 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide. One area of research is the development of more potent and selective inhibitors of NHE. This could lead to the development of new therapies for cancer, inflammation, and neurodegenerative diseases. Another area of research is the investigation of the role of NHE in other cellular processes, such as autophagy and lysosomal function. Finally, the development of new delivery methods for 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide could improve its efficacy and reduce its toxicity in vivo.

properties

IUPAC Name

2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-(4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-2-21-11-10-15-16(19(21)24)4-3-5-17(15)27-12-18(23)20-13-6-8-14(9-7-13)22(25)26/h3-11H,2,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPGJRXDHTVMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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